molecular formula C8H6BrN3O2 B1394968 Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1005209-40-4

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B1394968
CAS RN: 1005209-40-4
M. Wt: 256.06 g/mol
InChI Key: QWQDSBMSESLQEC-UHFFFAOYSA-N
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Description

“Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound that has been used in the synthesis of various novel compounds . It is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives via sequential site-selective cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” and related compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” and related compounds have been studied. For example, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” and related compounds have been characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Antitumor Applications

PP derivatives, including “Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate”, have shown potential as antitumor scaffolds . They have been used in the development of anticancer drugs due to their ability to inhibit certain enzymes that are overexpressed in cancer cells .

Enzymatic Inhibitory Activity

These compounds have demonstrated enzymatic inhibitory activity . This means they can block the action of certain enzymes, which can be useful in treating diseases that are caused by the overactivity of these enzymes .

Neuroprotective Agents

Triazole-Pyrimidine hybrids, which can be synthesized from PP derivatives, have shown promising neuroprotective properties . They have the potential to reduce neuronal death, which makes them a potential strategy for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Anti-neuroinflammatory Agents

These compounds have also demonstrated anti-neuroinflammatory properties . They can inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in neuroinflammation .

Antiviral Applications

Pyrimidine and its derivatives have been proven to have antiviral activity . This suggests that “Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” could potentially be used in the development of antiviral drugs .

Antioxidant Applications

These compounds have also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antimicrobial Applications

“Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” and its derivatives have demonstrated antimicrobial activity . This suggests they could be used in the development of new antimicrobial drugs .

Material Science Applications

PP derivatives have attracted attention in material science due to their significant photophysical properties . This suggests they could be used in the development of new materials with unique properties .

Future Directions

The studies indicate that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of these compounds. Further studies are needed to fully understand their potential therapeutic applications.

properties

IUPAC Name

methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQDSBMSESLQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677763
Record name Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

CAS RN

1005209-40-4
Record name Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound, brown solid, MS: m/e=256.0/254.1 (M+H+), can be prepared in accordance with the general method of example 9, step 1 from methyl 5-amino-1H-pyrazole-3-carboxylate and 2-bromomalonaldehyde.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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